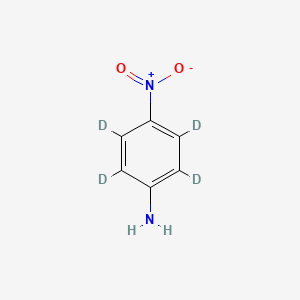

4-Nitroaniline-2,3,5,6-D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitroaniline-2,3,5,6-D4 is a deuterated derivative of 4-nitroaniline, which is a yellow crystalline solid primarily used as an intermediate in the production of dyes, pigments, and pharmaceuticals . This compound bears a distinctive molecular structure, with four deuterium atoms strategically substituted within its nitroaniline framework . It plays a crucial role in various scientific applications, particularly in research involving isotope tracing, chemical kinetics, and environmental studies .

Molecular Structure Analysis

4-Nitroaniline-2,3,5,6-D4 has a molecular weight of 142.15 g/mol and a molecular formula of C₆H₂D₄N₂O₂ . It is an aromatic amine that contains a nitro group (-NO2) attached to the aromatic ring. The deuterium atoms in the molecule are all located on the amino group (-NH2), and are chemically equivalent to the hydrogen atoms they replace .Chemical Reactions Analysis

4-Nitroaniline-2,3,5,6-D4 is primarily used in the Pharmaceutical Industry and Drug Discovery . A study has shown that 4-Nitroaniline can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .Physical And Chemical Properties Analysis

4-Nitroaniline-2,3,5,6-D4 is a solid under normal conditions . It is stable under normal conditions but may be reactive under certain conditions .Applications De Recherche Scientifique

Metabolic Tracer

4-Nitroaniline-2,3,5,6-D4 is used as a metabolic tracer . This means it can be used to track the metabolic processes of the non-labeled compound in biological systems .

Analytical Chemistry Standard

In analytical chemistry , 4-Nitroaniline-2,3,5,6-D4 is used as a standard for quantitative analysis of the non-labeled compound . The deuterium-labeled compound can be accurately measured and used to calibrate analytical instruments .

Preparation of p-Phenylenediamine

4-Nitroaniline can be used to prepare p-Phenylenediamine using various catalytic systems . This compound has applications in the manufacture of dyes, drugs, and polymers.

Optoelectronic Applications

Poly (4-nitroaniline) thin films: are used for optoelectronic applications . These films can be used in devices that source, detect and control light, including light-emitting diodes (LEDs), lasers, photodiodes, etc .

Pollutant Removal

4-Nitroaniline is a common organic pollutant released during the manufacture and processing of a wide variety of industrial products . Research has been conducted on the use of an emulsion liquid membrane process to remove 4-Nitroaniline from aqueous solutions .

Catalyst in Chemical Reactions

The outcomes demonstrated that the catalyst catalyzed 4-nitroaniline to para-phenylenediamine (p-PDA) and 2-nitroaniline to ortho-phenylenediamine (o-PDA) . This shows that 4-Nitroaniline can be used as a catalyst in certain chemical reactions .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Nitroaniline-2,3,5,6-D4 is a labelled analogue of 4-Nitroaniline

Mode of Action

It’s known that 4-nitroaniline, the compound it’s an analogue of, has a critical effect of methaemoglobin formation in humans and animals . Methaemoglobin is a form of hemoglobin that is altered such that it cannot bind oxygen, which in turn leads to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Biochemical Pathways

For instance, 4-Nitroaniline is known to induce mutations in bacteria and is clastogenic to mammalian cells .

Pharmacokinetics

It’s known that 4-nitroaniline, the compound it’s an analogue of, is primarily excreted in urine .

Result of Action

4-nitroaniline, the compound it’s an analogue of, is known to cause methaemoglobin formation in humans and animals . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.

Action Environment

It’s known that 4-nitroaniline, the compound it’s an analogue of, is stable under normal conditions .

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitroaniline-2,3,5,6-D4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)